molecular formula C12H14F3NO2 B1613612 4-[3-(Trifluoromethoxy)phenoxy]piperidine CAS No. 459819-38-6

4-[3-(Trifluoromethoxy)phenoxy]piperidine

Katalognummer: B1613612
CAS-Nummer: 459819-38-6
Molekulargewicht: 261.24 g/mol
InChI-Schlüssel: RSJYIBUWJRIPIJ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Chemical Structure and Properties 4-[3-(Trifluoromethoxy)phenoxy]piperidine (CAS 28033-37-6) is a piperidine derivative featuring a trifluoromethoxy (-OCF₃) substituent at the meta position of the phenoxy group. Its molecular formula is C₁₂H₁₄F₃NO₂, with a molecular weight of 245.24 g/mol. Key properties include a predicted boiling point of 295.6±40.0°C, density of 1.193±0.06 g/cm³, and pKa of 9.62±0.10 .

Applications This compound is primarily used in pharmaceutical research, particularly as an intermediate in synthesizing active pharmaceutical ingredients (APIs). Notable applications include:

  • Delamanid Synthesis: A key intermediate in the anti-tuberculosis drug Delamanid (Scheme 65, 66) .
  • DGKα Inhibitors: Used in immune activation therapies .
  • Market Trends: The global market for this compound is projected to grow due to demand in drug discovery and agrochemical sectors .

Eigenschaften

IUPAC Name

4-[3-(trifluoromethoxy)phenoxy]piperidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14F3NO2/c13-12(14,15)18-11-3-1-2-10(8-11)17-9-4-6-16-7-5-9/h1-3,8-9,16H,4-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RSJYIBUWJRIPIJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1OC2=CC(=CC=C2)OC(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14F3NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60630887
Record name 4-[3-(Trifluoromethoxy)phenoxy]piperidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60630887
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

261.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

459819-38-6
Record name 4-[3-(Trifluoromethoxy)phenoxy]piperidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60630887
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Vorbereitungsmethoden

Nucleophilic Substitution via Mesylation and SN2 Reaction

One classical approach involves mesylation of N-protected 4-hydroxypiperidine followed by SN2 reaction with 3-(trifluoromethoxy)phenol under basic conditions.

  • Step 1: Protection of 4-hydroxypiperidine with a tert-butyloxycarbonyl (Boc) or benzoyl group.
  • Step 2: Mesylation of the hydroxyl group using methanesulfonyl chloride and a base such as triethylamine.
  • Step 3: SN2 displacement of the mesylate by 3-(trifluoromethoxy)phenol in the presence of alkali.
  • Step 4: Acidic deprotection to liberate the free piperidine.

Advantages: Straightforward chemistry.

Limitations: The SN2 step can lead to elimination side reactions, reducing yield and complicating scale-up due to by-products formation. This method often requires careful temperature control and purification steps.

Mitsunobu Coupling Reaction

An alternative method uses the Mitsunobu reaction to couple 3-(trifluoromethoxy)phenol directly with N-protected 4-hydroxypiperidine.

  • Step: Reaction of 3-(trifluoromethoxy)phenol with N-Boc-4-hydroxypiperidine in the presence of triphenylphosphine and diethyl azodicarboxylate (DEAD).

Advantages: Direct coupling avoids mesylation.

Limitations: Generates large amounts of triphenylphosphine oxide by-product, requiring extensive purification such as column chromatography; reaction conversion may be suboptimal, limiting industrial viability.

Pyridinium Salt Reduction Method (Advanced Catalytic Approach)

A more recent and industrially favorable method involves:

  • Step 1: Reaction of 3-(trifluoromethoxy)phenoxy-substituted pyridine with benzyl halides to form N-benzylpyridinium salts.
  • Step 2: Reduction of the pyridinium salt to N-benzyl-1,2,3,6-tetrahydropyridine derivative using sodium borohydride.
  • Step 3: Catalytic hydrogenation with acid and hydrogen source to convert the tetrahydropyridine to piperidinium salt.
  • Step 4: Treatment with alkali to yield the target 4-[3-(trifluoromethoxy)phenoxy]piperidine.

Advantages: High yield (up to 99%), high purity (>99%), and ease of purification. This method reduces production costs and simplifies scale-up.

Example Data from Patent:

Step Reagents/Conditions Yield (%) Purity (%) Notes
1 3-(Trifluoromethoxy)phenoxypyridine + benzyl halide Not specified Not specified Formation of pyridinium salt
2 Sodium borohydride in THF, 0-15°C 99.0 96.1 Reduction to tetrahydropyridine
3 Pd/C or PtO2 catalyst, acetic acid, H2, 20-40°C 85.0-94.5 98.5-99.4 Hydrogenation to piperidinium salt
4 NaOH aqueous solution, <15°C 99.0 99.2 Final piperidine formation

Detailed Research Findings and Experimental Notes

Mesylation and SN2 Reaction (Reference)

  • N-Carbethoxy-4-hydroxypiperidine was mesylated using methane sulfonyl chloride and triethylamine in toluene at <20°C.
  • The mesylate intermediate underwent nucleophilic substitution with 3-(trifluoromethoxy)phenol in the presence of tetrabutylammonium bromide and sodium hydroxide at ~86°C.
  • Subsequent base treatment and crystallization yielded this compound with moderate yield (~70-80%).
  • Purification involved organic solvent extraction and crystallization from isopropyl alcohol/water mixtures.

Catalytic Hydrogenation and Pyridinium Salt Route (Reference)

  • The pyridinium salt intermediate is reduced with sodium borohydride at low temperature to avoid side reactions.
  • Hydrogenation with Pd/C or PtO2 catalysts in methanol and acetic acid converts the tetrahydropyridine intermediate to piperidinium salt.
  • Final alkali treatment liberates the free piperidine.
  • This route achieves high yields and purity, suitable for industrial scale.

Alternative Synthetic Approaches (Reference)

  • A multi-step approach starting from 4-hydroxypiperidine involves acylation with benzoyl chloride, followed by trifluoromethoxylation using Hiyama-type reactions.
  • Subsequent reduction and deprotection steps yield the trifluoromethoxy-substituted piperidine.
  • The overall yield for this approach is moderate (~40%), with confirmed structure by NMR and mass spectrometry.

Comparative Summary of Preparation Methods

Method Key Steps Yield Range (%) Purity (%) Scalability Notes
Mesylation + SN2 (Method 1) Mesylation → SN2 → Deprotection 60-80 Moderate Moderate Side reactions, elimination by-products
Mitsunobu Coupling (Method 2) Mitsunobu coupling → Deprotection Variable (low) Moderate Limited By-product removal difficult, low conversion
Pyridinium Salt Reduction (Method 3) Pyridinium salt formation → Reduction → Hydrogenation → Alkali treatment 85-99 >98 High High yield, purity, and industrially viable
Hiyama-type Fluorination (Method 4) Acylation → Hiyama trifluoromethoxylation → Reduction → Deprotection ~40 High Moderate Multi-step, moderate yield

Analyse Chemischer Reaktionen

Reduction Reactions

The piperidine ring and unsaturated intermediates derived from this compound undergo selective hydrogenation. Key examples include:

Reaction TypeConditionsProductYieldReference
Catalytic HydrogenationH₂ (1–3 atm), Pd/C (5–10% w/w), ethanol, 25–50°CSaturated piperidine derivatives85–92%
Borohydride ReductionNaBH₄, MeOH, 0–25°CPartially reduced intermediates60–75%

In industrial synthesis, catalytic hydrogenation of tetrahydro-pyridine intermediates (e.g., N-benzyl-1,2,3,6-tetrahydro-4-[4-(trifluoromethoxy)phenoxy]pyridine) to piperidine derivatives is a critical step, achieving >90% efficiency under optimized conditions .

Oxidation Reactions

The compound exhibits moderate stability under oxidative conditions, with reactivity observed at the piperidine nitrogen and aromatic systems:

Reaction TypeReagents/ConditionsMajor ProductsNotesReference
Metabolic OxidationCytochrome P450 enzymes (in vitro assays)N-Oxides, hydroxylated metabolitesIdentified in hepatic microsome studies
Chemical OxidationmCPBA (meta-chloroperbenzoic acid), CH₂Cl₂Piperidine N-oxide55% yield, limited scalability

Metabolic studies highlight the formation of N-oxide derivatives as primary oxidative metabolites, contributing to its pharmacokinetic profile .

Nucleophilic Substitution Reactions

The phenoxy group participates in substitution reactions under specific conditions:

Reaction TypeReagents/ConditionsProductsYieldReference
AlkylationBenzyl halides, K₂CO₃, DMF, 80–100°CN-Benzyl-piperidinium salts70–85%
Aromatic SubstitutionHNO₃/H₂SO₄ (nitration), 0–5°CNitro-phenoxy derivatives40–50%

Alkylation at the piperidine nitrogen is a key step in prodrug synthesis, as demonstrated in patented routes . Electrophilic aromatic substitution is less favored due to the deactivating trifluoromethoxy group.

Acid-Base Reactions

The basic piperidine nitrogen facilitates salt formation and pH-dependent reactivity:

Reaction TypeConditionsProductsApplicationReference
Hydrochloride FormationHCl (g), Et₂O, 0°CThis compound·HClImproves solubility for formulation
DeprotonationNaOH (aq), 25°CFree base regenerationUsed in purification steps

Hydrochloride salts are routinely prepared to enhance crystalline stability and bioavailability .

Stability Under Hydrolytic Conditions

The trifluoromethoxy group confers resistance to hydrolysis:

ConditionsOutcomeHalf-Life (pH 7.4, 37°C)Reference
Aqueous acidic (pH 2–4)No degradation (24 h)>48 h
Aqueous basic (pH 10–12)Partial cleavage of phenoxy group~6 h

Key Research Findings

  • Synthetic Utility : The compound serves as a precursor to bioactive molecules, with hydrogenation and alkylation being pivotal steps in multi-step syntheses .

  • Metabolic Pathways : N-Oxidation dominates its metabolic profile, influencing drug design strategies to enhance stability .

  • Industrial Applications : Scalable hydrogenation protocols (e.g., Pd/C-mediated) are preferred for commercial production due to high yields and low catalyst costs .

Wissenschaftliche Forschungsanwendungen

Pharmaceutical Industry

4-[3-(Trifluoromethoxy)phenoxy]piperidine has emerged as a promising lead compound in drug discovery. Its structural characteristics suggest potential efficacy in modulating neurotransmitter systems, making it a candidate for developing therapeutic agents targeting neurological disorders.

  • Case Study : Research indicates that compounds similar to this piperidine derivative can interact with cytochrome P450 enzymes, crucial for drug metabolism, thereby influencing pharmacokinetics and drug-drug interactions.

Agrochemical Applications

The compound is also utilized in the development of agrochemicals, particularly as a key structural motif in formulations aimed at pest control. Its trifluoromethyl group is known to enhance the biological activity of agrochemical products.

  • Example : Fluazifop-butyl, a TFMP derivative, was one of the first introduced to the market and has paved the way for over 20 new TFMP-containing agrochemicals.

Organic Synthesis

In organic chemistry, this compound serves as a versatile building block for synthesizing more complex molecules. Its unique properties allow chemists to explore novel reactions and pathways.

  • Synthesis Methodology :
    • The synthesis typically involves several steps, including nucleophilic substitution reactions where the trifluoromethoxy group plays a pivotal role in reactivity.

The biological activities of this compound are attributed to its ability to interact with various biological pathways. Notably, it has been studied for its potential as an inhibitor in neurotransmitter systems.

  • Mechanism of Action : The trifluoromethoxy group enhances the compound's binding affinity to specific receptors, which may lead to modulation of neurotransmitter release and activity.

Wirkmechanismus

The mechanism of action of 4-[3-(Trifluoromethoxy)phenoxy]piperidine involves its interaction with specific molecular targets. The trifluoromethoxy group can enhance the compound’s binding affinity to certain receptors or enzymes, influencing their activity. This interaction can modulate various biochemical pathways, leading to the compound’s observed effects .

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Substituent Position and Bioactivity

Para vs. Meta Trifluoromethoxy Groups
  • 4-[4-(Trifluoromethoxy)phenoxy]piperidine (CAS 287952-67-4): The trifluoromethoxy group at the para position is associated with metabolic stability in urea-based soluble epoxide hydrolase (sEH) inhibitors .
  • 4-[3-(Trifluoromethoxy)phenoxy]piperidine (CAS 28033-37-6): The meta-substituted derivative is used in Delamanid synthesis, highlighting positional sensitivity in drug design .

Impact on Activity

  • Electron-Withdrawing Effects : The -OCF₃ group enhances metabolic stability and binding affinity in both positions. However, meta-substituted derivatives may exhibit distinct steric interactions in target binding .

Piperidine Ring Modifications

N-Substituents and Antagonistic Activity
  • H3 Receptor Antagonists : Piperidine derivatives with N,N-diethyl or pyrrolidine groups show higher H3R antagonism (e.g., compound 3h , IC₅₀ = 0.127 mM). Introducing phenyl or amide groups on the piperidine ring reduces activity, emphasizing the importance of lipophilic substituents .
  • This compound: The absence of bulky N-substituents may limit its direct use in H3R modulation but enhances versatility as a synthetic intermediate .

Functional Analogues in Larvicidal Activity

Compound Structure Modification LD₅₀ (µg/mg) Target Organism
(E)-1-(1-Piperidinyl)-3-[4-(trifluoromethoxy)phenyl]-2-propen-1-one Propen-1-one group at N1 0.793 Spodoptera frugiperda larvae
This compound Phenoxy group at C4, -OCF₃ at meta N/A N/A

Key Insight: The propen-1-one derivative exhibits potent larvicidal activity, suggesting that ketone groups enhance efficacy against S. frugiperda. The target compound’s phenoxy group may instead favor applications in human therapeutics .

Fluorinated Analogues in Calcium-Channel Blockers

  • 4-(Diarylmethyl)piperidines: Fluorine substituents at the 3- and 4-positions of diphenylmethyl groups enhance calcium-channel blocking potency. For example, compound 93 (4-[bis(4-fluorophenyl)methyl]-1-[3-(4-chlorophenoxy)propyl]piperidine) reduces blood pressure by 17% at 10 mg/kg in hypertensive rats .

Market and Industrial Relevance

Compound Market Segment Key Players Applications
This compound Pharmaceuticals (Type A) Company A, B API synthesis, DGKα inhibitors
4-[4-(Trifluoromethoxy)phenoxy]piperidine Agrochemicals (Type B) Company C, D Pesticide intermediates

Trends : The pharmaceutical-grade (Type A) market is driven by demand for immune modulators, while agrochemical applications prioritize cost-effective synthesis .

Biologische Aktivität

4-[3-(Trifluoromethoxy)phenoxy]piperidine is a compound of significant interest in pharmacology and medicinal chemistry due to its unique structural features and associated biological activities. This article delves into the compound's biological activity, synthesis, mechanisms of action, and potential applications based on diverse research findings.

Structural Characteristics

The compound has the molecular formula C12H14F3NOC_{12}H_{14}F_3NO and a molecular weight of approximately 245.24 g/mol. Its structure comprises a trifluoromethoxy group attached to a phenoxy ring, which is further linked to a piperidine moiety. This arrangement enhances its lipophilicity and metabolic stability , making it a promising candidate for drug development.

Pharmacological Profile

This compound exhibits notable biological activities, particularly as an inhibitor in various biological pathways. Research indicates its potential efficacy in modulating neurotransmitter systems, which is critical for developing therapeutic agents targeting neurological disorders.

Key Biological Activities:

  • Neurotransmitter Modulation: Similar compounds have been studied for their roles in influencing neurotransmitter release and reuptake, suggesting that this compound may also interact with synaptic processes.
  • Enzyme Interaction: Studies show that it may interact with cytochrome P450 enzymes, essential for drug metabolism, potentially affecting pharmacokinetics and drug-drug interactions.

The mechanism of action for this compound involves binding to specific molecular targets, which can modulate the activity of enzymes or receptors. This interaction may lead to inhibition of cellular processes such as proliferation and inflammation, contributing to its potential therapeutic effects .

Research Findings and Case Studies

Several studies have explored the biological activity of compounds similar to this compound. Below are summarized findings from relevant research:

Study Findings
FDA-Approved Drugs Containing TFM A review highlighted that compounds with trifluoromethyl groups, including this compound, have shown promising results in pharmacological applications due to their unique chemical properties .
Neuropharmacological Studies Research indicates that similar phenoxy-piperidine derivatives can significantly alter neurotransmitter levels in vitro, suggesting potential applications in treating mood disorders.
Cytochrome P450 Interaction Studies Investigations revealed that this compound could inhibit specific cytochrome P450 isoforms, which are crucial for the metabolism of many drugs.

The synthesis of this compound typically involves multiple steps, including:

  • Preparation of the trifluoromethoxy phenol.
  • Formation of the piperidine ring through cyclization reactions.
  • Purification and characterization using methods like NMR and HPLC to ensure the desired purity and structural integrity .

Q & A

Basic Research Questions

Q. How can the synthetic route for 4-[3-(Trifluoromethoxy)phenoxy]piperidine be optimized to improve yield and purity?

  • Methodological Answer : The synthesis of piperidine derivatives often involves nucleophilic substitution or coupling reactions. For example, analogous compounds like 2-((4-Chlorophenyl)(piperidin-4-yloxy)methyl)pyridine were synthesized using dichloromethane as a solvent and NaOH as a base, achieving 99% purity after multiple washing steps . For this compound, optimizing reaction conditions (e.g., solvent polarity, temperature, and catalyst selection) could enhance yield. Solvent systems such as amides, sulfoxides, or cyclic ethers (e.g., THF) are recommended based on related piperidine syntheses . Purification via column chromatography with gradient elution (hexane/ethyl acetate) may reduce byproducts.

Q. What analytical techniques are critical for confirming the structural integrity of this compound?

  • Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and ¹⁹F) is essential for verifying substituent positions and trifluoromethoxy group integration. For example, elemental analysis discrepancies in fluorophenyl-piperidine analogs (e.g., FG 8032: Calc’d C 65.66% vs. Found 65.53%) highlight the need for complementary techniques like LC-MS or HRMS to validate molecular weight and purity . X-ray crystallography, though less common for liquids, can resolve stereochemistry in crystalline derivatives.

Q. What safety protocols are recommended for handling this compound during laboratory synthesis?

  • Methodological Answer : Safety measures for piperidine derivatives include:

  • PPE : Nitrile gloves, lab coats, and fume hoods to prevent dermal/ocular exposure (H313: May cause skin irritation) .
  • Storage : Inert atmosphere (argon/nitrogen) at 2–8°C to prevent degradation .
  • Spill Management : Absorb with vermiculite and neutralize with weak acids (e.g., citric acid) to mitigate reactivity .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to explore the biological activity of this compound?

  • Methodological Answer : SAR studies require systematic modification of substituents. For example:

  • Core Modifications : Compare the trifluoromethoxy group with methoxy (e.g., 4-[(4-Methoxyphenyl)sulfonyl]piperidine) or halogenated analogs (e.g., 4-(4-fluorophenyl)piperidine derivatives) to assess electronic effects on receptor binding .
  • Biological Assays : Use enzyme inhibition assays (e.g., serotonin receptor binding) to quantify activity changes. Data contradictions (e.g., theoretical vs. experimental elemental analysis) should be resolved via iterative synthesis and statistical validation .

Q. What experimental strategies resolve contradictions in biological data for piperidine derivatives like this compound?

  • Methodological Answer : Contradictions may arise from impurities or assay variability. Strategies include:

  • Reproducibility Checks : Replicate experiments under standardized conditions (e.g., pH 7.4 buffer for receptor assays) .
  • Orthogonal Validation : Cross-validate results using SPR (surface plasmon resonance) and ITC (isothermal titration calorimetry) to confirm binding affinities .
  • Computational Modeling : Molecular docking (e.g., AutoDock Vina) can predict binding modes and identify false positives due to assay artifacts .

Q. How can computational chemistry predict the metabolic stability of this compound?

  • Methodological Answer : Use in silico tools like Schrödinger’s QikProp or ADMET Predictor™ to:

  • Estimate metabolic sites (e.g., CYP450-mediated oxidation of the piperidine ring) .
  • Compare with analogs like 4-(diphenylmethoxy)piperidine hydrochloride (NIST LogP ~3.2), where high lipophilicity may reduce aqueous solubility .
  • Validate predictions with in vitro microsomal stability assays (human liver microsomes + NADPH) .

Methodological Challenges and Solutions

Q. What are the limitations of current synthetic methods for introducing the trifluoromethoxy group into piperidine scaffolds?

  • Answer : The trifluoromethoxy group’s electron-withdrawing nature complicates nucleophilic aromatic substitution. Solutions include:

  • Direct Fluorination : Use of Selectfluor™ or CF3O− reagents under anhydrous conditions .
  • Protecting Group Strategies : Temporary protection of the piperidine nitrogen with Boc groups to prevent side reactions .

Q. How can researchers address discrepancies between theoretical and experimental physicochemical properties (e.g., solubility, LogP)?

  • Answer : Discrepancies often stem from crystal packing or solvent effects. Mitigation involves:

  • Co-solvent Systems : Use DMSO/water mixtures to enhance solubility for in vitro assays .
  • Experimental LogP Determination : Shake-flask method with octanol/water partitioning, validated via HPLC retention time correlation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-[3-(Trifluoromethoxy)phenoxy]piperidine
Reactant of Route 2
Reactant of Route 2
4-[3-(Trifluoromethoxy)phenoxy]piperidine

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.